molecular formula C12H19N3O3S B3148516 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide CAS No. 64877-06-1

2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide

Cat. No. B3148516
CAS RN: 64877-06-1
M. Wt: 285.36 g/mol
InChI Key: OOUMDJCHKVJAHP-UHFFFAOYSA-N
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Description

2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide, or 2-SBSA, is an organosulfur compound with a wide range of applications in scientific research. It is a synthetic derivative of the naturally occurring amino acid, tryptophan, and is a key component of many biochemical processes. 2-SBSA has been used in a variety of lab experiments, due to its unique properties and versatile structure.

Scientific Research Applications

Pharmacological Applications

The exploration of α-substituted lactams and acetamides has shown promising results in treating drug-resistant epilepsy. These compounds, which may share structural similarities with 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide, exhibit a broad spectrum of anticonvulsant activity and an excellent safety profile, both in preclinical and limited clinical settings. This underscores their potential as novel antiepileptic drugs, offering hope for patients unresponsive to first-line medications (Krivoshein, 2020).

Environmental Implications

In environmental contexts, the degradation pathways of acetaminophen, a compound closely related to the chemical class of acetamides, have been extensively studied. Advanced Oxidation Processes (AOPs) are utilized to treat acetaminophen in water, leading to various by-products. Understanding these pathways is critical for developing more efficient methods to mitigate the environmental impact of such persistent organic pollutants. The studies highlight the importance of addressing the environmental presence of pharmaceutical compounds and their metabolites, including those related to acetamides (Qutob et al., 2022).

Chemical and Biological Insights

Research into the biological effects of related compounds, such as acetamide and its derivatives, has been updated to include their environmental toxicology. This information is crucial for assessing the safety and potential environmental risks of these chemicals, guiding both their industrial use and regulatory oversight (Kennedy, 2001).

properties

IUPAC Name

2-(butan-2-ylamino)-N-(4-sulfamoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-3-9(2)14-8-12(16)15-10-4-6-11(7-5-10)19(13,17)18/h4-7,9,14H,3,8H2,1-2H3,(H,15,16)(H2,13,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUMDJCHKVJAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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